molecular formula C23H27N5O3S B11334036 4-ethoxy-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

4-ethoxy-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11334036
M. Wt: 453.6 g/mol
InChI Key: HNOYXACWUCKTNY-UHFFFAOYSA-N
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Description

4-ETHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound featuring a pyrrolidine ring, a pyrimidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrrolidine intermediates, followed by their coupling with the benzene sulfonamide derivative. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s stability and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily controlled and monitored on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines from nitro groups .

Scientific Research Applications

4-ETHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their bioactive properties.

    Pyrimidine derivatives: These compounds contain the pyrimidine ring and are often used in medicinal chemistry.

    Sulfonamide derivatives: These compounds feature the sulfonamide group and are widely used as antibiotics and other therapeutic agents.

Uniqueness

4-ETHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of these three functional groups, which confer specific bioactive properties and potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound in drug discovery and development.

Properties

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6 g/mol

IUPAC Name

4-ethoxy-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C23H27N5O3S/c1-3-31-20-10-12-21(13-11-20)32(29,30)27-19-8-6-18(7-9-19)26-22-16-23(25-17(2)24-22)28-14-4-5-15-28/h6-13,16,27H,3-5,14-15H2,1-2H3,(H,24,25,26)

InChI Key

HNOYXACWUCKTNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4

Origin of Product

United States

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